3-[2-(3,4-Dichlorophenyl)ethyl]-5-prop-2-enyl-1,3,5-thiadiazinane-2-thione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3,5-thiadiazine-2-thione,3-[2-(3,4-dichlorophenyl)ethyl]tetrahydro-5-(2-propen-1-yl)- typically involves a one-pot domino reaction. This reaction includes the pre-formed dithiocarbamate, formaldehyde, and the amino acid component . The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the formation of the thiadiazine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2H-1,3,5-Thiadiazine-2-thione,3-[2-(3,4-dichlorophenyl)ethyl]tetrahydro-5-(2-propen-1-yl)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may convert the compound into its corresponding thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiadiazine ring is modified by different nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols are employed under mild to moderate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiadiazine derivatives.
Scientific Research Applications
2H-1,3,5-Thiadiazine-2-thione,3-[2-(3,4-dichlorophenyl)ethyl]tetrahydro-5-(2-propen-1-yl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Employed in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2H-1,3,5-thiadiazine-2-thione,3-[2-(3,4-dichlorophenyl)ethyl]tetrahydro-5-(2-propen-1-yl)- involves its interaction with specific molecular targets and pathways. The compound’s antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of microorganisms, leading to cell lysis and death . Additionally, its high lipid solubility enhances its cellular uptake, allowing it to reach intracellular targets effectively .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyltetrahydro-2H-1,3,5-thiadiazine-2-thione: Known for its antimicrobial properties.
Tetrahydro-3,5-dimethyl-2H-1,3,5-thiadiazine-2-thione: Used as a pesticide and fungicide.
Uniqueness
2H-1,3,5-Thiadiazine-2-thione,3-[2-(3,4-dichlorophenyl)ethyl]tetrahydro-5-(2-propen-1-yl)- stands out due to its unique structural features, such as the presence of the 3,4-dichlorophenyl and 2-propen-1-yl groups, which enhance its biological activity and specificity .
Properties
CAS No. |
26324-20-9 |
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Molecular Formula |
C14H16Cl2N2S2 |
Molecular Weight |
347.3 g/mol |
IUPAC Name |
3-[2-(3,4-dichlorophenyl)ethyl]-5-prop-2-enyl-1,3,5-thiadiazinane-2-thione |
InChI |
InChI=1S/C14H16Cl2N2S2/c1-2-6-17-9-18(14(19)20-10-17)7-5-11-3-4-12(15)13(16)8-11/h2-4,8H,1,5-7,9-10H2 |
InChI Key |
DKAVMJMUWRWBLT-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1CN(C(=S)SC1)CCC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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